molecular formula C17H17NO3S B2839027 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034270-98-7

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2839027
CAS RN: 2034270-98-7
M. Wt: 315.39
InChI Key: HIMGCUIYGOQWGF-UHFFFAOYSA-N
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Description

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .


Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

In benzothiophene derivatives, the molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .


Chemical Reactions Analysis

Benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs for years . They are known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .


Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide” is not available, benzothiophene derivatives have been found to have a variety of biological effects. For example, zileuton, a benzothiophene derivative, blocks leukotriene synthesis by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway .

Safety and Hazards

Benzothiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Benzothiophene derivatives have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10-7-13(11(2)21-10)17(20)18-8-15(19)14-9-22-16-6-4-3-5-12(14)16/h3-7,9,15,19H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGCUIYGOQWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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